ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate
Overview
Description
Ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate (EPQC) is a heterocyclic compound containing a quinoline ring system. It is a colorless, crystalline solid that is soluble in water and organic solvents. EPQC has a variety of uses in scientific research, ranging from its role as a synthetic intermediate to its potential applications in drug discovery.
Scientific Research Applications
Organic Synthesis
Ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate could potentially be used in organic synthesis. For instance, similar compounds have been synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition .
Antiviral Activity
Compounds similar to ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate have shown antiviral activities . They could potentially inhibit certain viruses, making them a potential area of research for antiviral drug development.
Anti-inflammatory Activity
Indole derivatives, which are structurally similar to the compound , have demonstrated anti-inflammatory activities . This suggests that ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate could potentially be used in the development of anti-inflammatory drugs.
Anticancer Activity
Similar compounds have shown potential for interacting with ecto-5’-nucleotidase, a target in designs for anti-cancer drugs . This suggests that ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate could potentially be used in cancer research.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activities . This suggests that ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate could potentially be used in the development of antioxidant drugs.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities . This suggests that ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate could potentially be used in the development of antimicrobial drugs.
Mechanism of Action
Target of Action
Ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate belongs to the quinolone class of compounds . Quinolones are known to have a wide range of targets due to their versatile scaffold. They have been found to be effective against various diseases, including cancer, bacterial infections, viral diseases, cystic fibrosis, and heart conditions . .
Mode of Action
Quinolones are generally known to interact with their targets through various mechanisms, such as inhibiting enzymes, disrupting dna synthesis, or blocking protein synthesis .
Biochemical Pathways
Quinolones affect various biochemical pathways. For instance, some quinolones act as signaling molecules controlling the population density of Pseudomonas spp., a mechanism known as quorum sensing . .
Result of Action
Quinolones are generally known for their vast therapeutic potential, including anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory effects .
properties
IUPAC Name |
ethyl 4-oxo-2-phenyl-1H-quinoline-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)13-8-9-15-14(10-13)17(20)11-16(19-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUKTDNBGKTMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369507 | |
Record name | GNF-Pf-4475 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-phenylquinoline-6-carboxylate | |
CAS RN |
90033-86-6 | |
Record name | GNF-Pf-4475 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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